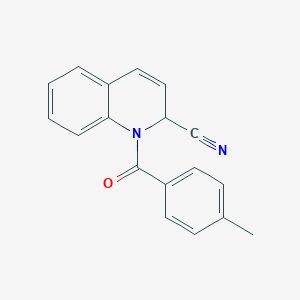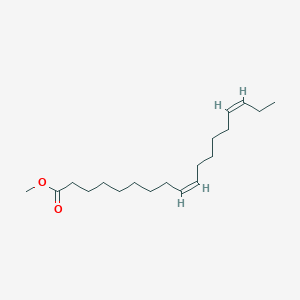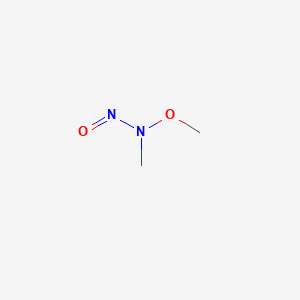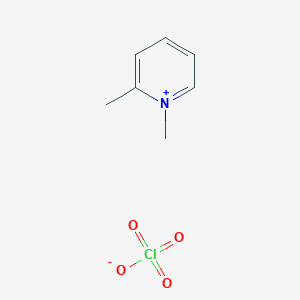![molecular formula C11H14O3 B231896 2-[Hydroxy(phenyl)methyl]butanoic acid](/img/structure/B231896.png)
2-[Hydroxy(phenyl)methyl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(phenyl)methyl]butanoic acid, also known as mandelic acid, is a white crystalline powder that is widely used in the pharmaceutical and cosmetic industries. It is a chiral molecule that occurs naturally in bitter almonds and is synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid is not fully understood. However, it is believed to inhibit the growth of microorganisms by disrupting their cell walls and membranes. It also has antioxidant properties that help to protect cells from oxidative damage by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
Mandelic acid has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It also has been shown to increase the activity of antioxidant enzymes and reduce lipid peroxidation. Furthermore, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has been found to have a depigmenting effect on the skin, making it a potential ingredient in skin whitening and brightening products.
Vorteile Und Einschränkungen Für Laborexperimente
Mandelic acid has several advantages for lab experiments. It is readily available, relatively inexpensive, and has low toxicity. It is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has some limitations for lab experiments. It is a chiral molecule, which means that it exists in two enantiomeric forms. This can make it challenging to study its biological effects accurately. Additionally, 2-[Hydroxy(phenyl)methyl]butanoic acid acid has limited solubility in water, which can affect its bioavailability and absorption.
Zukünftige Richtungen
There are several future directions for research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid. One area of interest is its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research is its use in skin whitening and brightening products. Additionally, further studies are needed to understand the mechanism of action of 2-[Hydroxy(phenyl)methyl]butanoic acid acid and its enantiomers fully. Finally, the development of new synthesis methods for 2-[Hydroxy(phenyl)methyl]butanoic acid acid could lead to more cost-effective and environmentally friendly production processes.
Conclusion
In conclusion, 2-[Hydroxy(phenyl)methyl]butanoic acid acid is a chiral molecule that has various scientific research applications, including antimicrobial, anti-inflammatory, and antioxidant properties. It is synthesized through various methods, with the hydrolysis of mandelonitrile being the most common. Although it has several advantages for lab experiments, such as low toxicity and stability, it also has some limitations, such as its chiral nature and limited solubility. Future research on 2-[Hydroxy(phenyl)methyl]butanoic acid acid should focus on its potential as a therapeutic agent, its use in skin whitening and brightening products, and the development of new synthesis methods.
Synthesemethoden
There are several methods of synthesizing 2-[Hydroxy(phenyl)methyl]butanoic acid acid, including the hydrolysis of mandelonitrile, the oxidation of benzaldehyde, and the racemization of L-2-[Hydroxy(phenyl)methyl]butanoic acid acid. The most common method is the hydrolysis of mandelonitrile, which involves the reaction of mandelonitrile with water and acid to produce 2-[Hydroxy(phenyl)methyl]butanoic acid acid and ammonia. The yield of this method is high, and the process is relatively simple and cost-effective.
Wissenschaftliche Forschungsanwendungen
Mandelic acid has been extensively studied for its antimicrobial, antifungal, and antiviral properties. It has been shown to inhibit the growth of various microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. Mandelic acid has also been found to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.
Eigenschaften
Produktname |
2-[Hydroxy(phenyl)methyl]butanoic acid |
|---|---|
Molekularformel |
C11H14O3 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-[hydroxy(phenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-2-9(11(13)14)10(12)8-6-4-3-5-7-8/h3-7,9-10,12H,2H2,1H3,(H,13,14) |
InChI-Schlüssel |
DWAHQOXLHCVMBE-UHFFFAOYSA-N |
SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
Kanonische SMILES |
CCC(C(C1=CC=CC=C1)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-O-[2-(Dipropylamino)-2-oxoethyl]rifamycin](/img/structure/B231824.png)




![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B231842.png)
![(NZ)-N-[6-(dimorpholin-4-ylmethylidene)cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B231856.png)



![butyl 4-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]phenyl ether](/img/structure/B231870.png)